Cas no 2228446-44-2 (tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate)

Tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate is a specialized carbamate derivative featuring a tert-butyl-protected amine and a hydroxyl-substituted phenyl ring linked to a 3-methylazetidine moiety via an ether bond. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, enabling further functionalization or deprotection for downstream applications. The presence of the azetidine ring enhances conformational rigidity, potentially improving binding affinity in drug design. The tert-butyl carbamate group offers stability under various synthetic conditions while allowing controlled deprotection when needed. Its balanced polarity and modular structure make it a valuable intermediate for developing bioactive molecules.
tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate structure
2228446-44-2 structure
Product name:tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate
CAS No:2228446-44-2
MF:C15H22N2O4
Molecular Weight:294.346184253693
CID:5937537
PubChem ID:165967812

tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate
    • tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
    • 2228446-44-2
    • EN300-1873379
    • インチ: 1S/C15H22N2O4/c1-14(2,3)21-13(19)17-11-7-10(5-6-12(11)18)20-15(4)8-16-9-15/h5-7,16,18H,8-9H2,1-4H3,(H,17,19)
    • InChIKey: ITJDEBRAPVABDZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=C(C=1)NC(=O)OC(C)(C)C)O)C1(C)CNC1

計算された属性

  • 精确分子量: 294.15795719g/mol
  • 同位素质量: 294.15795719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 376
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 79.8Ų

tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1873379-0.5g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
0.5g
$1536.0 2023-09-18
Enamine
EN300-1873379-10g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
10g
$6882.0 2023-09-18
Enamine
EN300-1873379-0.05g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
0.05g
$1344.0 2023-09-18
Enamine
EN300-1873379-0.1g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
0.1g
$1408.0 2023-09-18
Enamine
EN300-1873379-5.0g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
5g
$4641.0 2023-05-23
Enamine
EN300-1873379-10.0g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
10g
$6882.0 2023-05-23
Enamine
EN300-1873379-5g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
5g
$4641.0 2023-09-18
Enamine
EN300-1873379-1.0g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
1g
$1599.0 2023-05-23
Enamine
EN300-1873379-0.25g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
0.25g
$1472.0 2023-09-18
Enamine
EN300-1873379-2.5g
tert-butyl N-{2-hydroxy-5-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate
2228446-44-2
2.5g
$3136.0 2023-09-18

tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate 関連文献

tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228446-44-2)

The compound tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228446-44-2) is a specialized carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 3-methylazetidin-3-yl moiety and the tert-butyl carbamate group, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating biological pathways, particularly in central nervous system (CNS) drug development and enzyme inhibition studies.

In recent years, the demand for azetidine-containing compounds has surged, driven by their applications in drug discovery and medicinal chemistry. The tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate stands out due to its balanced lipophilicity and steric properties, which enhance its bioavailability. This aligns with the growing trend of optimizing small molecule therapeutics for improved pharmacokinetics. Additionally, its hydroxyphenyl scaffold is a common motif in antioxidant and anti-inflammatory agents, making it a subject of interest for researchers exploring neurodegenerative diseases.

The synthesis of tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate typically involves multi-step organic reactions, including protecting group strategies and selective etherification. Its CAS No. 2228446-44-2 is frequently searched in chemical databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies. The compound’s stability under physiological conditions also makes it a candidate for prodrug design, a hot topic in precision medicine.

From an industrial perspective, tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions are being explored to reduce the environmental footprint of its production. This resonates with the broader shift toward eco-friendly pharmaceutical manufacturing, a priority for regulatory agencies and investors alike.

In summary, tert-butyl N-{2-hydroxy-5-(3-methylazetidin-3-yl)oxyphenyl}carbamate (CAS No. 2228446-44-2) exemplifies the intersection of cutting-edge chemistry and therapeutic innovation. Its versatility in drug design, coupled with its alignment with sustainability goals, ensures its continued prominence in scientific literature and industrial applications.

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